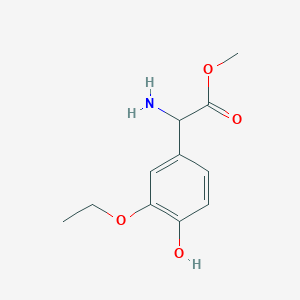
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine and features both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-ethoxy-4-oxophenyl)acetate.
Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the ethoxy group.
Methyl 2-amino-2-(3-methoxy-4-hydroxyphenyl)acetate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is unique due to the presence of both an ethoxy group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Amino Group : Contributes to its interaction with biological targets.
- Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
- Hydroxyphenyl Group : May play a crucial role in antioxidant activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity, influence signal transduction pathways, or act as a receptor agonist or antagonist.
Biological Activities
Research has indicated several areas where this compound exhibits notable biological activities:
-
Antiproliferative Effects :
- Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent activity against cancer cells .
-
Antioxidant Properties :
- The hydroxy group in the phenyl ring suggests potential antioxidant activity, which can protect cells from oxidative stress. This property is important in preventing cellular damage and may contribute to its anticancer effects.
- Antimicrobial Activity :
Case Studies and Experimental Data
- Antiproliferative Activity :
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 30 |
| Compound B | A549 | 38 |
| Compound C | MDA-MB-231 | >100 |
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(4-5-8(9)13)10(12)11(14)15-2/h4-6,10,13H,3,12H2,1-2H3 |
InChI Key |
QVHAWLCKZFAKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















